molecular formula C8H13NO B3032574 1-Azaspiro[3.5]nonan-2-one CAS No. 24571-98-0

1-Azaspiro[3.5]nonan-2-one

Cat. No.: B3032574
CAS No.: 24571-98-0
M. Wt: 139.19 g/mol
InChI Key: AELNKKVIHYKERN-UHFFFAOYSA-N
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Description

1-Azaspiro[3.5]nonan-2-one is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactive Compounds

1-Azaspiro[3.5]nonan-2-one and its derivatives have been extensively studied for their synthetic and medicinal potential. For example, azaspiro[4.4]nonanes are key structures in several bioactive natural products. They represent the core skeleton of cephalotaxine, which has shown pronounced antileukemic activity, particularly in chronic myelogenous leukemia (El Bialy, Braun & Tietze, 2005). Similarly, compounds with the 1-azaspiro[4.4]nonanone structure have been used in constructing synthetic receptors and as intermediates in enzyme inhibitor synthesis.

Anticonvulsant Properties

Several derivatives of this compound have demonstrated promising anticonvulsant properties. For instance, N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione have shown significant activity against seizures in animal models, suggesting a potential role in epilepsy treatment (Kamiński, Obniska & Dybała, 2008).

Antimicrobial Activity

This compound derivatives have also been explored for their antimicrobial potential. For example, 4-thiazolidinone derivatives, synthesized using 1-thia-4-azaspiro[4.5]decan-3-one as a scaffold, showed significant antimycobacterial activity, highlighting their potential as therapeutic agents against bacterial infections (Srivastava, Gaikwad, Haq, Sinha & Katti, 2005).

Mechanism of Action

1-Azaspiro[3.5]nonan-2-one derivatives have been identified as potent covalent inhibitors against KRAS G12C . From an X-ray complex structural analysis, the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds in the switch-II pocket of KRAS G12C .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

1-azaspiro[3.5]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-7-6-8(9-7)4-2-1-3-5-8/h1-6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELNKKVIHYKERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443625
Record name 1-azaspiro[3.5]nonan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24571-98-0
Record name 1-azaspiro[3.5]nonan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azaspiro[3.5]nonan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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